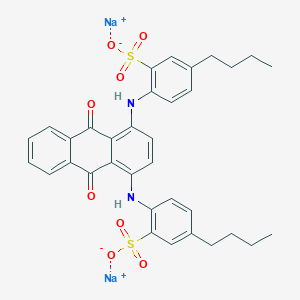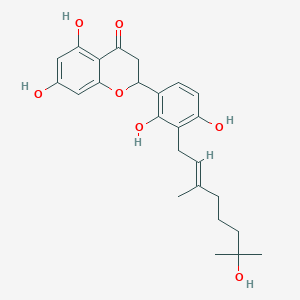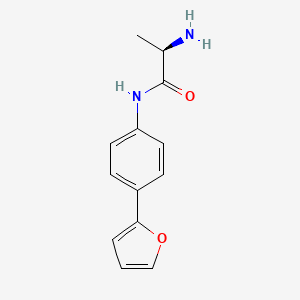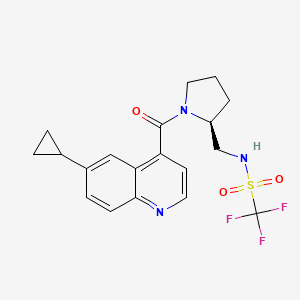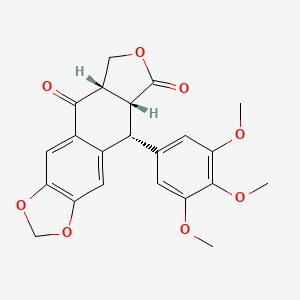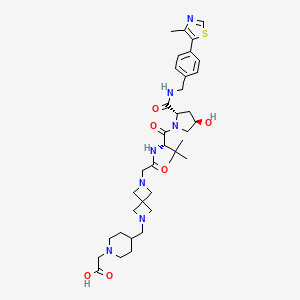
Antileishmanial agent-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antileishmanial agent-20 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound has shown promising results in preclinical studies, demonstrating potent activity against various Leishmania species. Leishmaniasis is a significant health problem in many developing countries, and the development of effective and safe antileishmanial agents is crucial.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-20 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the coupling of hydrazine with pyrazole derivatives. The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under reflux conditions . The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the compound’s purity and identity.
Analyse Des Réactions Chimiques
Types of Reactions
Antileishmanial agent-20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Antileishmanial agent-20 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the biology of Leishmania parasites and their interactions with host cells.
Medicine: Investigated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic infections.
Industry: Utilized in the development of diagnostic tools and assays for detecting Leishmania infections
Mécanisme D'action
The mechanism of action of Antileishmanial agent-20 involves multiple pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Miltefosine: An oral antileishmanial drug that also targets Leishmania parasites but has different molecular targets and pathways.
Paromomycin: An aminoglycoside antibiotic with antileishmanial activity, primarily used for treating visceral leishmaniasis.
Amphotericin B: A polyene antifungal with potent antileishmanial activity, used as a second-line treatment for leishmaniasis
Uniqueness of Antileishmanial agent-20
This compound stands out due to its unique chemical structure and mechanism of action. Unlike other antileishmanial agents, it targets multiple pathways within the parasite, making it less likely for resistance to develop. Additionally, its synthetic route allows for modifications to enhance its efficacy and reduce toxicity .
Propriétés
Formule moléculaire |
C15H16N4O3 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(2,3-dihydroxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H16N4O3/c20-12-3-1-2-11(14(12)21)15(22)19-8-6-18(7-9-19)13-10-16-4-5-17-13/h1-5,10,20-21H,6-9H2 |
Clé InChI |
ZZHJDDYDLFEZIN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


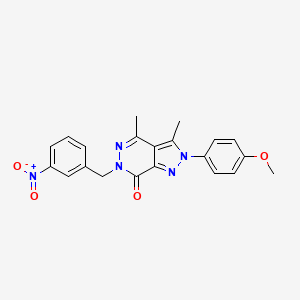

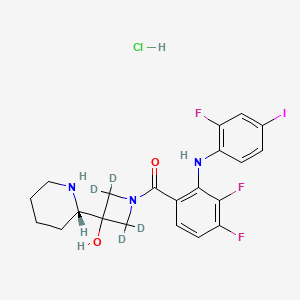
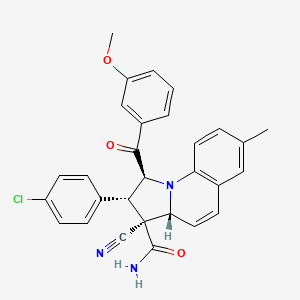
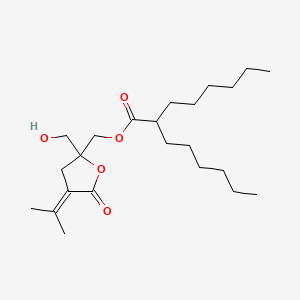
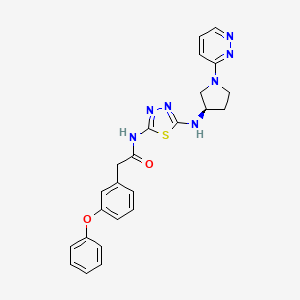
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

